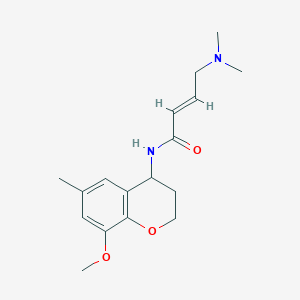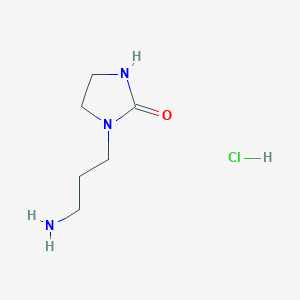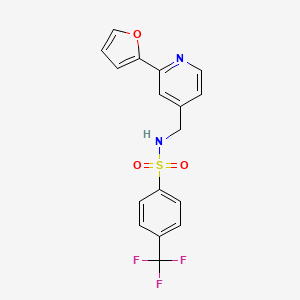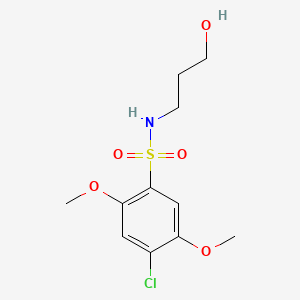
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, also known as CPDS, is a chemical compound that has been extensively studied in scientific research. It is a sulfonamide derivative that has shown potential in various fields, including medicine, pharmacology, and biochemistry.
作用機序
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide is known to bind to specific proteins, such as carbonic anhydrase and metalloproteinases, through the formation of hydrogen bonds and other interactions. This binding can lead to the inhibition of the activity of these proteins, resulting in the observed anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase activity and the reduction of inflammation and pain. In addition, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments, including its relative ease of synthesis and its ability to bind to specific proteins. However, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide also has some limitations, including its potential toxicity and the need for further studies to confirm its safety and efficacy.
将来の方向性
There are several potential future directions for research on 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide. One area of interest is the development of new drugs based on 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide for the treatment of pain and inflammation. Another area of interest is the further study of the protein-ligand interactions of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, which may lead to a better understanding of the mechanisms of action of this compound. Additionally, further studies are needed to determine the safety and efficacy of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide in humans, which may pave the way for its use in clinical settings.
合成法
The synthesis of 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in the presence of a base, typically triethylamine, and an organic solvent, such as dichloromethane or ethyl acetate. The resulting product is then purified using column chromatography, yielding 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide as a white crystalline powder.
科学的研究の応用
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been studied extensively in scientific research due to its potential applications in various fields. In pharmacology, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In biochemistry, 4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide has been used as a tool for the study of protein-ligand interactions, due to its ability to bind to specific proteins.
特性
IUPAC Name |
4-chloro-N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S/c1-17-9-7-11(10(18-2)6-8(9)12)19(15,16)13-4-3-5-14/h6-7,13-14H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWMPLVDQJIPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B2842843.png)

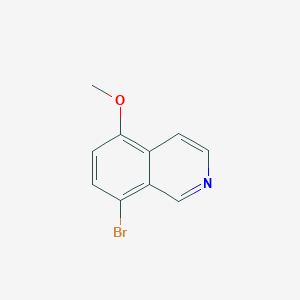
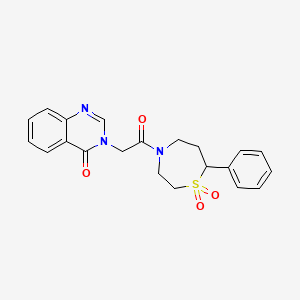
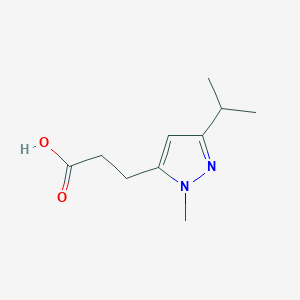
![Butyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2842851.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2842852.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-ethoxybenzamide](/img/structure/B2842854.png)
![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(furan-2-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2842855.png)
![Methyl 2-(3-(thiophen-2-yl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2842856.png)
